1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-ylsulfonyl)piperazine
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Overview
Description
1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-ylsulfonyl)piperazine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-ylsulfonyl)piperazine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-ylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-ylsulfonyl)piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of 1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Thiophene Derivatives: Compounds such as tioconazole and dorzolamide contain the thiophene nucleus.
Uniqueness
1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(thiophen-2-ylsulfonyl)piperazine is unique due to its combination of the thiazole and thiophene moieties, along with the nitrophenyl group. This unique structure contributes to its diverse chemical reactivity and broad range of applications .
Properties
Molecular Formula |
C17H16N4O4S3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H16N4O4S3/c22-21(23)14-4-1-3-13(11-14)15-12-27-17(18-15)19-6-8-20(9-7-19)28(24,25)16-5-2-10-26-16/h1-5,10-12H,6-9H2 |
InChI Key |
CNVPJPQJNJSMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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